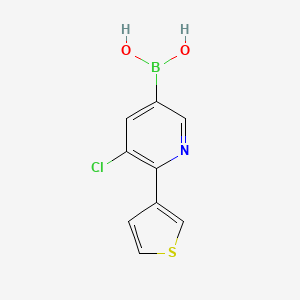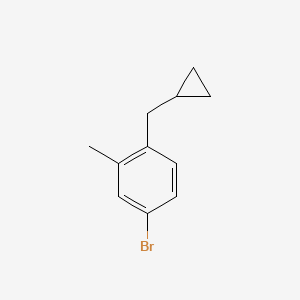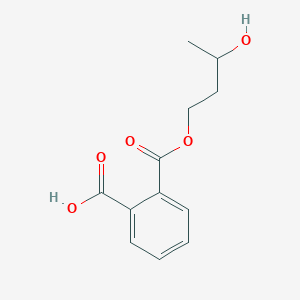
2-Methoxy-4-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-propylaniline is an organic compound belonging to the class of anilines It is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzene ring, along with an amino group (-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylaniline can be achieved through several methods. One common approach involves the nitration of 2-methoxyaniline followed by reduction and subsequent alkylation. The nitration step introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amino group (-NH2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-Methoxy-4-propylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-propylaniline involves its interaction with various molecular targets. The methoxy and amino groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can influence biological pathways and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyaniline: Lacks the propyl group, making it less hydrophobic.
4-Propylaniline: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-4-nitroaniline: Contains a nitro group instead of an amino group, significantly altering its reactivity and applications.
Uniqueness
2-Methoxy-4-propylaniline is unique due to the combination of its methoxy and propyl groups, which confer specific electronic and steric properties. These properties make it suitable for particular synthetic applications and potential biological activities that are not shared by its analogs .
Propriétés
Numéro CAS |
1024240-86-5 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-methoxy-4-propylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7H,3-4,11H2,1-2H3 |
Clé InChI |
WWWPANDHCHDVDG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
![1-(4-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088521.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)
![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)

![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)


